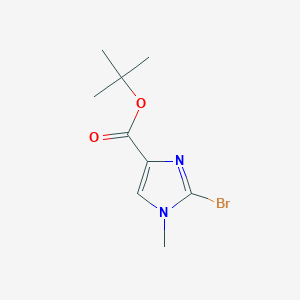

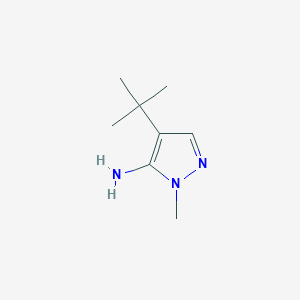

tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

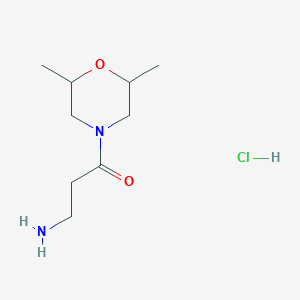

“tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate” is a chemical compound with the CAS Number: 1987897-04-0 . It has a molecular weight of 261.12 . It is a powder in physical form .

Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C9H13BrN2O2/c1-9(2,3)14-7(13)6-5-12(4)8(10)11-6/h5H,1-4H3 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Physical and Chemical Properties Analysis

“this compound” is a powder in physical form . It has a molecular weight of 261.12 . The storage temperature is 4 degrees Celsius .

科学的研究の応用

Kinetic Studies and Catalysis

One study explores the kinetics of phenol alkylation using tert-butyl alcohol in the presence of sulfonic acid-functionalized ionic liquids, highlighting the role of N-methyl imidazole-based catalysts in enhancing reaction efficiency and selectivity (Elavarasan, Kondamudi, & Upadhyayula, 2011). This research underscores the importance of imidazole derivatives in facilitating organic transformations, offering insights into their potential applications in synthesis and industrial processes.

Structural and Synthetic Chemistry

Research on carbamate derivatives illustrates the synthesis and structural characterization of compounds containing the tert-butyl and imidazole groups. These studies provide valuable information on the molecular interactions and crystal packing of these compounds, contributing to the understanding of their chemical properties and potential applications in material science and drug design (Das et al., 2016).

Dynamic Kinetic Resolution

Another significant application is demonstrated in the development of stereoselective carbon–carbon bond formation techniques using imidazolidine-4-carboxylate derivatives. This approach facilitates the synthesis of chiral compounds, which are crucial in pharmaceutical research and development (Kubo, Kubota, Takahashi, & Nunami, 1997). Such methodologies underscore the utility of tert-butyl and imidazole-containing compounds in enantioselective synthesis.

CO2 Capture and Environmental Applications

The use of imidazole derivatives for CO2 capture is another notable application. A study demonstrated the synthesis of an ionic liquid from 1-butyl imidazole that reacts reversibly with CO2, highlighting its potential in sequestering greenhouse gases (Bates, Mayton, Ntai, & Davis, 2002). This research points to the environmental applications of imidazole derivatives, particularly in mitigating climate change impacts.

Catalytic Properties and Polymerization

Research on zirconium complexes supported by N-heterocyclic carbene ligands assesses their hydroamination catalytic properties, demonstrating the role of imidazole-based ligands in promoting efficient catalysis (Barroso et al., 2014). This highlights the potential of such compounds in polymerization reactions and material synthesis.

Safety and Hazards

作用機序

Target of Action

Tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is a chemical compound that has been synthesized for research purposes . .

Mode of Action

It’s worth noting that imidazole derivatives are known to interact with various biological targets and can induce a range of biochemical changes .

Biochemical Pathways

Imidazole derivatives are known to be key components in a variety of functional molecules used in everyday applications .

Result of Action

It’s worth noting that imidazole derivatives have been found to possess various biologically vital properties .

特性

IUPAC Name |

tert-butyl 2-bromo-1-methylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-7(13)6-5-12(4)8(10)11-6/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZUMHALIJKQKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN(C(=N1)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2704099.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2704101.png)

![N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2704104.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2704106.png)

![6-Tert-butyl-2-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2704107.png)

![7-[4-[4-(1-Benzothiophen-4-yl)-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]piperazin-1-ium-1-yl]butoxy]-1H-quinolin-2-one;iodide](/img/structure/B2704111.png)

![3-(4-(methylthio)phenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2704118.png)

![[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2704119.png)